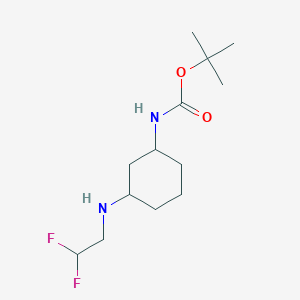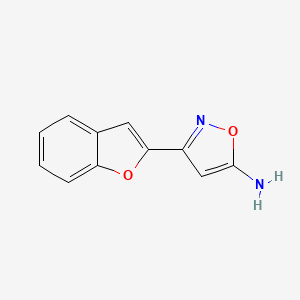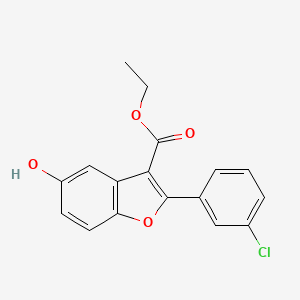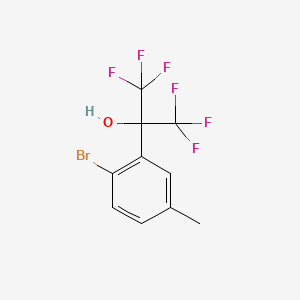![molecular formula C7H3ClO2S B13705181 5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)
5-Chlorobenzo[d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorobenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C7H3ClO2S It is a derivative of benzo[d][1,3]dioxole, where a chlorine atom is substituted at the 5-position and a thione group is present at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[d][1,3]dioxole-2-thione typically involves the chlorination of benzo[d][1,3]dioxole followed by the introduction of a thione group. One common method involves the reaction of 5-chlorobenzo[d][1,3]dioxole with a sulfurizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfurization processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorobenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chlorobenzo[d][1,3]dioxole-2-thione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
5-Chlorobenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-2-thione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Bromobenzo[d][1,3]dioxole-2-thione: Similar structure but with a bromine atom instead of chlorine, which may influence its chemical properties.
Uniqueness
5-Chlorobenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a chlorine atom and a thione group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3ClO2S |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
5-chloro-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C7H3ClO2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H |
InChI Key |
NDKDOOPLIMRMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13705099.png)







![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)


![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)


